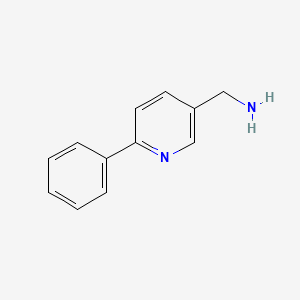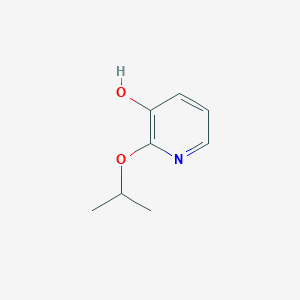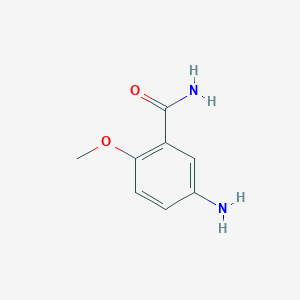![molecular formula C12H20N2O B1288723 2-[3-(Dimethylamino)propoxy]benzylamine CAS No. 916766-87-5](/img/structure/B1288723.png)
2-[3-(Dimethylamino)propoxy]benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(Dimethylamino)propoxy]benzylamine” is a chemical compound with the CAS Number: 916766-87-5 . It has a molecular weight of 208.3 . The IUPAC name for this compound is 3-[2-(aminomethyl)phenoxy]-N,N-dimethyl-1-propanamine .
Molecular Structure Analysis
The molecular formula of “2-[3-(Dimethylamino)propoxy]benzylamine” is C12H20N2O . The InChI key is CWYPVGNYPWEJLK-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Characterization
Specific Scientific Field
Summary of the Application
“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the synthesis and characterization of new benzamide compounds .
Methods of Application or Experimental Procedures
The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Use in Material Science
Specific Scientific Field
Summary of the Application
“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the synthesis of stimuli-responsive, water-soluble poly [2- (dimethylamino)ethyl methacrylate/styrene] statistical copolymers .
Methods of Application or Experimental Procedures
The copolymers were synthesized using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing the feed compositions .
Results or Outcomes
The copolymers exhibited lower critical solution temperature (LCST)-type behavior. LCST decreased with increasing styrene content in the copolymer and with increasing solution concentration . All copolymers were completely water-soluble and temperature insensitive at pH 4 but were more hydrophobic at pH 10 .
Use in Industrial Production
Specific Scientific Field
Summary of the Application
“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the production of various industrial products .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in industrial production are proprietary and not publicly available .
Results or Outcomes
The outcomes of the industrial production using “2-[3-(Dimethylamino)propoxy]benzylamine” are also proprietary and not publicly available .
Use in Pharmaceutical Industry
Specific Scientific Field
Summary of the Application
“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the synthesis of various pharmaceutical products .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in the pharmaceutical industry are proprietary and not publicly available .
Results or Outcomes
The outcomes of the pharmaceutical production using “2-[3-(Dimethylamino)propoxy]benzylamine” are also proprietary and not publicly available .
Use in Stimuli-responsive Materials
Summary of the Application
“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the synthesis of stimuli-responsive materials . These materials have sharp and reversible responses to small changes in environmental conditions such as temperature, pH, light, ionic strength, electric and magnetic fields .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in the synthesis of stimuli-responsive materials are proprietary and not publicly available .
Results or Outcomes
The outcomes of the synthesis of stimuli-responsive materials using “2-[3-(Dimethylamino)propoxy]benzylamine” are also proprietary and not publicly available .
Safety And Hazards
特性
IUPAC Name |
3-[2-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPVGNYPWEJLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614305 |
Source


|
| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)propoxy]benzylamine | |
CAS RN |
916766-87-5 |
Source


|
| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

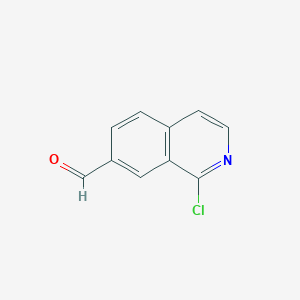
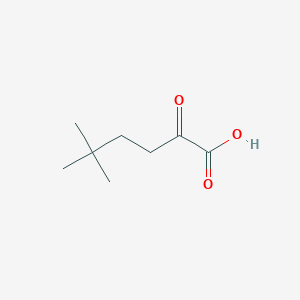
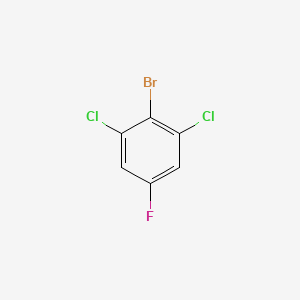
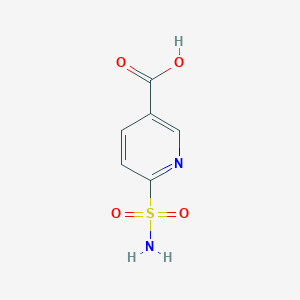
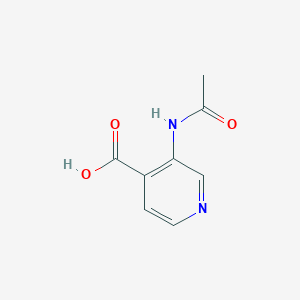
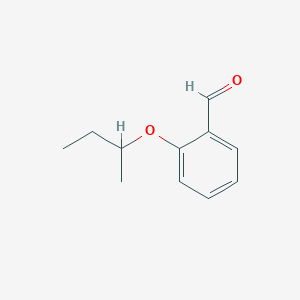
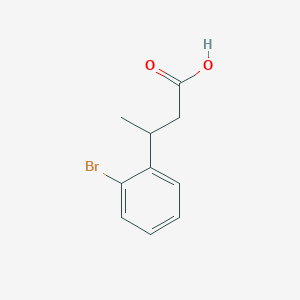
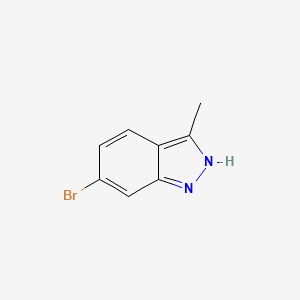
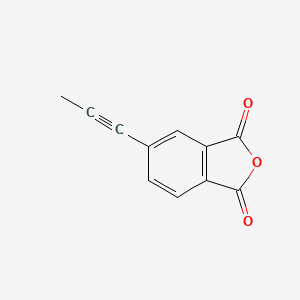
![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)
![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)
